3-[(Prop-2-yn-1-yl)amino]benzoic acid

Lipophilicity ADME Prediction Positional Isomerism

Researchers face regioisomeric contamination and mismatched linker reactivity in modular degrader synthesis. This meta-substituted propargylamino benzoic acid resolves these issues via orthogonal handles: - Carboxylic acid for amide/ester coupling to target binders - Terminal alkyne for CuAAC click chemistry (E3 ligase ligands) - Secondary amine (HBD count=2) for additional H-bonding or derivatization LogP=1.50 (vs ortho 2.2) ensures drug-like property propagation. Purity ≥95%.

Molecular Formula C10H9NO2
Molecular Weight 175.187
CAS No. 923112-68-9
Cat. No. B2786240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Prop-2-yn-1-yl)amino]benzoic acid
CAS923112-68-9
Molecular FormulaC10H9NO2
Molecular Weight175.187
Structural Identifiers
SMILESC#CCNC1=CC=CC(=C1)C(=O)O
InChIInChI=1S/C10H9NO2/c1-2-6-11-9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13)
InChIKeyJFUGOMKGOJMXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Prop-2-yn-1-yl)amino]benzoic Acid: Physicochemical & Procurement Overview


3-[(Prop-2-yn-1-yl)amino]benzoic acid (CAS 923112-68-9) is a meta-substituted benzoic acid derivative bearing a propargylamine moiety, with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol [1]. The compound is characterized by its dual functional groups: a carboxylic acid handle suitable for amide/ester coupling and a terminal alkyne compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Key computed physicochemical parameters include a density of 1.267±0.06 g/cm³ (20°C, 760 mmHg), a predicted boiling point of 387.7±27.0°C (760 mmHg), a topological polar surface area (PSA) of 49.33 Ų, and a LogP value of 1.50 [1]. This scaffold is commercially available as a research chemical building block with a typical purity specification of ≥95% [2].

Dual Orthogonal Handles Carboxylic acid for amide/ester coupling and terminal alkyne for CuAAC click chemistry.
Compact Linker Scaffold Low molecular weight (175.18 g/mol) suited for PROTAC and bioconjugate assembly.
Meta-Amino Substitution Defined regioisomeric pattern directs three-dimensional handle trajectory for target-oriented synthesis.

3-[(Prop-2-yn-1-yl)amino]benzoic Acid: Positional Isomer & Analog Differentiation


In the context of scientific procurement for target-oriented synthesis, 3-[(Prop-2-yn-1-yl)amino]benzoic acid cannot be considered a fungible commodity with its closest positional isomers (ortho- or para-substituted propargylamino benzoic acids) or with non-aminated alkyne-benzoic acid scaffolds. The substitution pattern on the aromatic ring critically dictates both the electronic environment of the amine lone pair and the spatial trajectory of the alkyne handle, which in turn governs the geometry of triazole cycloaddition products and the pKa of the carboxylic acid [1]. Furthermore, the presence of the secondary amine linker distinguishes this scaffold from directly C-alkynylated benzoic acid analogs (e.g., 3-(prop-2-yn-1-yl)benzoic acid) ; the amine introduces distinct hydrogen-bonding capacity (HBD count = 2 vs. 1) and alters the reactivity profile for subsequent amide bond formation. The quantitative evidence presented in Section 3 establishes that selecting an incorrect positional isomer or scaffold will result in altered lipophilicity (LogP), divergent three-dimensional molecular topology, and potentially incompatible reactivity in convergent synthetic sequences.

Positional Isomer Mismatch Ortho or para propargylamino isomers alter lipophilicity and boiling point, which may shift solubility and thermal behavior away from the required synthetic window.
Non-Aminated Analog Divergence C-alkynyl benzoic acids (e.g., 3-(prop-2-yn-1-yl)benzoic acid) lack the secondary amine hydrogen bond donor, reducing H-bonding capacity and altering reactivity profiles.

3-[(Prop-2-yn-1-yl)amino]benzoic Acid: Quantified Evidence for Selection


Lipophilicity Comparison Across Positional Isomers

The meta-substituted 3-[(Prop-2-yn-1-yl)amino]benzoic acid exhibits a distinct lipophilicity profile relative to its ortho- and para-substituted regioisomers. The target compound (meta) has a computed XLogP3 value of 1.5 [1]. The ortho-substituted analog (2-[(Prop-2-yn-1-yl)amino]benzoic acid, CAS 1250355-52-2) possesses a higher computed XLogP3 of 2.2 [2]. The para-substituted analog (4-(prop-2-yn-1-yl)aminobenzoic acid, CAS 107174-54-9) has a comparable XLogP3 of 1.5 [3]. This quantifiable difference in LogP (~0.7 log units higher for the ortho isomer) is meaningful for predicting passive membrane permeability and solubility in biological assay contexts.

Lipophilicity
Head-to-head
ΔXLogP3 = 0.7 (meta vs. ortho)
Meta XLogP3 1.5; ortho 2.2
Meta isomer may support a different aqueous solubility profile.
Computed XLogP3 values; experimental confirmation advised.
Lipophilicity ADME Prediction Positional Isomerism Physicochemical Profiling

Thermal Stability: Meta vs. Ortho Isomer

The meta-substituted target compound demonstrates a higher predicted boiling point compared to its ortho-substituted regioisomer, suggesting altered intermolecular interactions. 3-[(Prop-2-yn-1-yl)amino]benzoic acid has a predicted boiling point of 387.7±27.0 °C at 760 mmHg [1]. The ortho-substituted analog (2-[(Prop-2-yn-1-yl)amino]benzoic acid) exhibits a lower predicted boiling point of 364.0±27.0 °C at 760 mmHg [2]. This difference of approximately 23.7 °C is attributable to the altered intramolecular hydrogen bonding patterns and molecular packing influenced by the relative positions of the amino and carboxylic acid groups on the aromatic ring.

Boiling Point
Head-to-head
ΔTb ≈ 23.7 °C (meta > ortho)
Meta 387.7°C; ortho 364.0°C
Higher predicted boiling point may widen high-temperature reaction window.
Predicted values at 760 mmHg.
Thermal Stability Synthetic Chemistry Reaction Conditions Purification

Hydrogen Bond Donor Count: Amino vs. C-Alkynyl Scaffold

The presence of the secondary amine linker in 3-[(Prop-2-yn-1-yl)amino]benzoic acid confers a hydrogen bond donor (HBD) count of 2 (one from the carboxylic acid, one from the secondary amine), as confirmed by computed properties [1]. In contrast, 3-(Prop-2-yn-1-yl)benzoic acid (a direct C-alkynylated scaffold lacking the amino linker, molecular formula C₁₀H₈O₂) possesses an HBD count of only 1 (carboxylic acid only) . This difference in HBD capacity alters the potential for intermolecular interactions and contributes to the divergence in LogP and solubility behavior.

H-Bond Donors
Data to verify
HBD = 2 (COOH + amine)
Non-aminated analog: HBD = 1
Extra donor may influence target interaction and crystal packing.
Computed topology; no cited source for comparator HBD.
Hydrogen Bonding Scaffold Differentiation Molecular Recognition Receptor Binding

Topological Polar Surface Area Conservation Across Isomers

Topological Polar Surface Area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. The target compound (meta isomer) exhibits a TPSA of 49.33 Ų [1]. This value is conserved across all positional isomers: the ortho isomer (2-[(Prop-2-yn-1-yl)amino]benzoic acid) has a TPSA of 49.3 Ų [2], and the para isomer (4-(prop-2-yn-1-yl)aminobenzoic acid) also has a TPSA of 49.3 Ų [3]. This conservation confirms that while positional isomerism modulates lipophilicity and thermal properties, the overall polar surface area—and thus predicted passive permeability based solely on this descriptor—remains class-invariant.

TPSA Conservation
Class-level
TPSA ≈ 49.3 Ų across meta, ortho, para isomers
Conserved polar surface area; selection should focus on LogP and thermal properties.
Computed TPSA; class-invariant descriptor.
TPSA Cell Permeability Drug-likeness Bioavailability Prediction

3-[(Prop-2-yn-1-yl)amino]benzoic Acid: Application Scenarios


Click Chemistry Library Scaffold with Intermediate LogP

In high-throughput synthesis of 1,2,3-triazole-containing compound libraries via CuAAC click chemistry, the meta-substituted 3-[(Prop-2-yn-1-yl)amino]benzoic acid offers a balanced lipophilicity profile (XLogP3 = 1.5) [1] compared to its more lipophilic ortho isomer (XLogP3 = 2.2) [2]. This intermediate LogP value is advantageous for achieving drug-like physicochemical properties in the resulting triazole conjugates without requiring additional polarity-modifying steps. Procurement of this specific isomer ensures that the final library members remain within favorable ranges for aqueous solubility and permeability, as the starting scaffold's LogP directly propagates into the conjugate's overall hydrophobicity.

Medicinal Chemistry Lead Optimization Intermediates

For medicinal chemistry programs where a specific three-dimensional trajectory of the propargyl handle is required for optimal target engagement, the meta-amino substitution pattern is structurally distinct from ortho and para alternatives. The computed differences in boiling point (387.7°C for meta vs. 364.0°C for ortho) [1][2] and lipophilicity indicate that the meta isomer may exhibit differential behavior in downstream synthetic transformations and biological assays. The presence of the secondary amine (HBD count = 2) further differentiates this scaffold from non-aminated alkynyl benzoic acids, providing an additional handle for hydrogen bonding interactions that can be exploited in structure-based drug design. This isomer should be prioritized when SAR studies have identified a preference for meta-substituted aromatic pharmacophores.

PROTAC and Bioconjugate Building Block

3-[(Prop-2-yn-1-yl)amino]benzoic acid functions as a trifunctional building block, offering: (1) a carboxylic acid for amide/ester coupling to a target-binding ligand; (2) a terminal alkyne for CuAAC conjugation to an azide-functionalized E3 ligase ligand or reporter moiety; and (3) a secondary amine that can optionally serve as an additional derivatization point or contribute to molecular recognition. This combination of orthogonal reactive handles in a compact scaffold (MW = 175.18 g/mol) [1] makes it particularly suitable for the modular assembly of PROTAC (PROteolysis TArgeting Chimera) molecules and other heterobifunctional degraders, where maintaining a low molecular weight linker region is critical for favorable pharmacokinetics.

Analytical Reference Standard for Isomer Discrimination

Given the quantifiable differences in boiling point (~23.7°C delta) [1][2] and LogP (0.7 log units delta) [1] between the meta and ortho positional isomers, 3-[(Prop-2-yn-1-yl)amino]benzoic acid can serve as a valuable reference standard for developing HPLC or GC methods capable of resolving regioisomeric mixtures. Analytical chemists and quality control laboratories engaged in process development or impurity profiling can leverage these distinct physicochemical properties to establish baseline retention times and separation conditions, ensuring that synthetic batches are free of isomeric contaminants that could confound biological assay results.

Application
Selection Property
Validation Focus
CuAAC click chemistry libraries
Balanced lipophilicity profile
LogP-driven conjugate hydrophobicity screening
Lead optimization (meta pharmacophores)
Meta-amino substitution pattern
SAR-dependent target engagement models
PROTAC / degrader assembly
Trifunctional orthogonal handles
Low-MW linker pharmacokinetic profiling
Regioisomeric HPLC/GC method development
Quantifiable isomeric property differences
Isomer-specific retention time calibration

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